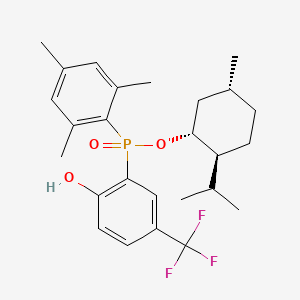
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-(trifluoromethyl)phenyl)(mesityl)phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-(trifluoromethyl)phenyl)(mesityl)phosphinate is a complex organophosphorus compound It is characterized by its unique structural features, including a cyclohexyl ring substituted with isopropyl and methyl groups, a phenyl ring with hydroxy and trifluoromethyl groups, and a mesityl group attached to a phosphinate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-(trifluoromethyl)phenyl)(mesityl)phosphinate typically involves multiple steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of reactions, starting with the appropriate cyclohexane derivative. The isopropyl and methyl groups are introduced via alkylation reactions.
Introduction of the Phenyl Ring: The phenyl ring with hydroxy and trifluoromethyl groups is synthesized separately, often starting from a substituted benzene derivative. The hydroxy group is introduced via hydroxylation, while the trifluoromethyl group is added through a trifluoromethylation reaction.
Attachment of the Mesityl Group: The mesityl group is introduced through a Friedel-Crafts alkylation reaction, using mesitylene as the starting material.
Formation of the Phosphinate Moiety: The phosphinate moiety is synthesized by reacting a suitable phosphorus compound with the previously synthesized intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-(trifluoromethyl)phenyl)(mesityl)phosphinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate moiety to phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted derivatives with new functional groups replacing the hydroxy or trifluoromethyl groups.
Wissenschaftliche Forschungsanwendungen
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-(trifluoromethyl)phenyl)(mesityl)phosphinate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-(trifluoromethyl)phenyl)(mesityl)phosphinate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-(trifluoromethyl)phenyl)(phenyl)phosphinate: Similar structure but with a phenyl group instead of a mesityl group.
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-(trifluoromethyl)phenyl)(tert-butyl)phosphinate: Similar structure but with a tert-butyl group instead of a mesityl group.
Uniqueness
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-(trifluoromethyl)phenyl)(mesityl)phosphinate is unique due to the presence of the mesityl group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct electronic properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C26H34F3O3P |
|---|---|
Molekulargewicht |
482.5 g/mol |
IUPAC-Name |
2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-(2,4,6-trimethylphenyl)phosphoryl]-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C26H34F3O3P/c1-15(2)21-9-7-16(3)13-23(21)32-33(31,25-18(5)11-17(4)12-19(25)6)24-14-20(26(27,28)29)8-10-22(24)30/h8,10-12,14-16,21,23,30H,7,9,13H2,1-6H3/t16-,21+,23-,33?/m1/s1 |
InChI-Schlüssel |
FDWKHAUOWDQTPL-WDAJFBEBSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C2=C(C=CC(=C2)C(F)(F)F)O)C3=C(C=C(C=C3C)C)C)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)OP(=O)(C2=C(C=CC(=C2)C(F)(F)F)O)C3=C(C=C(C=C3C)C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[(2-Methylprop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12904287.png)


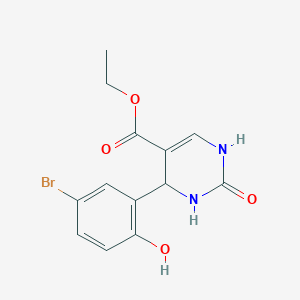
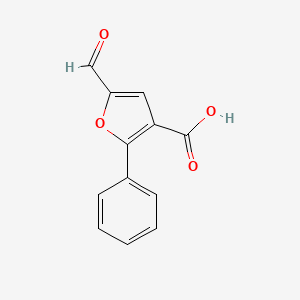
![4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12904307.png)
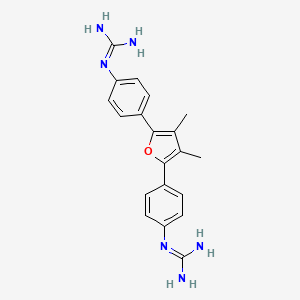


![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[2-(phenylmethoxy)phenyl]-](/img/structure/B12904324.png)
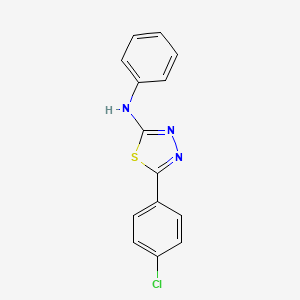
![2-(Prop-2-en-1-yl)-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione](/img/structure/B12904352.png)

![6-(4-Methoxyphenyl)-5-(pyridin-3-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B12904358.png)
